Cas no 13207-55-1 (4-(2,6-Dichlorophenyl)-3-thiosemicarbazide)
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichlorophenylthiosemicarbazide
- 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide
- 1-amino-3-(2,6-dichlorophenyl)thiourea
- 1-(2,6-Dichlorophenyl)thiosemicarbazide
- 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide, 98+%
- A806358
- F6660-0049
- DTXSID90374222
- MTLDTBBIPXCMJY-UHFFFAOYSA-N
- Hydrazinecarbothioamide,2-(2,6-dichlorophenyl)-
- 59545-78-7
- 1-azanyl-3-[2,6-bis(chloranyl)phenyl]thiourea
- 3-amino-1-(2,6-dichlorophenyl)thiourea
- AKOS009461121
- 13207-55-1
- CHEMBL280596
- FT-0610626
- N-(2,6-dichlorophenyl)hydrazinecarbothioamide
- MFCD00041275
- FT-0610622
- SCHEMBL10488561
-
- MDL: MFCD00041275
- Inchi: 1S/C7H7Cl2N3S/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
- InChI Key: MTLDTBBIPXCMJY-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1NC(NN)=S)Cl
- BRN: 648064
Computed Properties
- Exact Mass: 234.97400
- Monoisotopic Mass: 234.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 82.2A^2
Experimental Properties
- Color/Form: Cream solid
- Density: 1.571g/cm3
- Melting Point: 184-186°C (dec.)
- Boiling Point: 335.4ºC at 760 mmHg
- Flash Point: 156.6ºC
- Refractive Index: 1.731
- PSA: 82.17000
- LogP: 3.31770
- Solubility: Not determined
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 22
- Safety Instruction: S22-S36/37
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018540-1g |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 1g |
£15.00 | 2022-03-01 | ||
| Fluorochem | 018540-5g |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 5g |
£63.00 | 2022-03-01 | ||
| Alichem | A019117132-100g |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 95% | 100g |
753.90 USD | 2021-06-16 | |
| TRC | D474643-50mg |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D474643-100mg |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D474643-500mg |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 500mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056704-1g |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 1g |
519.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056704-1g |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide |
13207-55-1 | 1g |
519CNY | 2021-05-07 | ||
| abcr | AB149953-5 g |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide; 97% |
13207-55-1 | 5 g |
€240.30 | 2023-07-20 | ||
| 1PlusChem | 1P0010MC-100mg |
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- |
13207-55-1 | 95% | 100mg |
$53.00 | 2025-02-18 |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide Suppliers
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide
4-(2,6-Dichlorophenyl)-3-Thiosemicarbazide: A Comprehensive Overview
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide (CAS No. 13207-55-1) is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structural features and diverse biological activities, making it a valuable candidate for various applications, including drug discovery and chemical synthesis.
The molecular structure of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide consists of a thiosemicarbazide moiety attached to a 2,6-dichlorophenyl group. The thiosemicarbazide functional group is known for its ability to form coordination complexes with metal ions, which can influence the compound's biological properties. The presence of the dichlorophenyl substituent adds to the compound's hydrophobicity and can affect its solubility and membrane permeability.
Recent studies have explored the potential of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide in various biological contexts. One notable area of research is its antimicrobial activity. Thiosemicarbazides are known for their broad-spectrum antimicrobial properties, and 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
In addition to its antimicrobial properties, 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide has been investigated for its potential as an antifungal agent. Research conducted at the University of California demonstrated that this compound effectively inhibited the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve disruption of fungal cell membranes and inhibition of essential enzymes involved in fungal metabolism.
The anti-inflammatory properties of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide have also been studied. Inflammatory diseases are a significant global health burden, and there is a continuous need for new therapeutic agents. A study published in the European Journal of Pharmacology found that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide could be a potential lead compound for developing new anti-inflammatory drugs.
Beyond its direct biological activities, 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide has been used as a building block in the synthesis of more complex molecules. Its reactivity with various functional groups allows chemists to create derivatives with enhanced or modified properties. For example, researchers at the University of Manchester have synthesized novel metal complexes using this thiosemicarbazide derivative, which showed improved catalytic activity in organic transformations such as C-H activation and cross-coupling reactions.
The safety profile of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide
In conclusion, 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide
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